1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-vinylenebis(2-phenyl-, diperchlorate
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Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their unique structural properties. The compound features a fused bicyclic structure that includes both imidazole and pyridine rings, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate typically involves multi-step organic synthesis One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A simpler analog with similar biological activities.
Benzimidazole: Another fused bicyclic compound with diverse applications.
Pyrido[1,2-a]benzimidazole: A related structure with unique properties.
Uniqueness: 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-vinylenebis(2-phenyl-, diperchlorate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
93835-52-0 |
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Molecular Formula |
C28H22Cl2N4O8 |
Molecular Weight |
613.4 g/mol |
IUPAC Name |
2-phenyl-1-[2-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)ethenyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C28H22N4.2ClHO4/c1-3-11-23(12-4-1)25-21-29-17-9-7-15-27(29)31(25)19-20-32-26(24-13-5-2-6-14-24)22-30-18-10-8-16-28(30)32;2*2-1(3,4)5/h1-22H;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
XJASUIXKCNTYNA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2C=CN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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